(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride
Description
(6-Morpholin-4-ylpyridin-2-yl)methanamine dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted with a morpholine moiety at the 6-position and an aminomethyl group at the 2-position. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(6-morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-9-2-1-3-10(12-9)13-4-6-14-7-5-13;;/h1-3H,4-8,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIBYMQOQYUNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC(=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490432-92-1 | |
| Record name | 1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of 6-chloropyridine-2-carbaldehyde with morpholine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: N-oxides of the parent compound.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-Morpholin-4-ylpyridin-2-yl)methanamine dihydrochloride is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceutical compounds .
Chemical Properties and Safety
(6-Morpholin-4-ylpyridin-2-yl)methanamine dihydrochloride has a molecular weight of 266.16 g/mol . It is harmful if swallowed and causes skin irritation .
Synthesis and Structure-Activity Relationships
N-substituted benzimidazole derivatives, which include morpholine moieties, have been synthesized and investigated for pharmacological activities . Researchers have explored the structure-activity relationships of pyrazolo[1,5-a]pyrimidines, some of which contain pyridine-2-ylmethanamine .
The synthesis of 3-aryl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives involves reactions with substituted 4-phenyl-1H-pyrazol-5-amines . The preparation of these compounds often involves multiple steps, including condensation, conversion to chlorides, and reaction with 2-pyridinemethanamine .
Potential Applications in Drug Development
The compound has been explored in the development of EGFR (epidermal growth factor receptor) inhibitors for non-small cell lung cancer . Replacing a phenyl ring with a morpholine-substituted 3-pyridine ring resulted in potent and selective EGFR inhibition .
Analgesic and Anti-inflammatory Activities
Mechanism of Action
The mechanism of action of (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets. It acts as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Critical Analysis of Key Differences
- Bioactivity Modulation : The presence of electron-donating morpholine in the target compound may improve CNS targeting compared to electron-withdrawing chloro analogs .
- Solubility : Dihydrochloride salts (target compound) generally outperform free bases in aqueous solubility, critical for drug formulation .
- Structural Complexity : Purine- or pyridazine-containing analogs (e.g., ) exhibit specialized bioactivities but require more complex synthesis .
Biological Activity
(6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C11H15Cl2N3O
- CAS Number : 2490432-92-8
This compound features a morpholine ring, a pyridine moiety, and an amine group, which contribute to its biological properties.
The biological activity of (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride is primarily mediated through its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, impacting neurotransmitter levels and cellular processes.
- Receptor Modulation : The compound may act on neurotransmitter receptors in the central nervous system, potentially influencing neuroprotective pathways.
- Oxidative Stress Response : It appears to modulate pathways related to oxidative stress, inflammation, and apoptosis, contributing to its neuroprotective effects.
Biological Activity Data
Recent studies have highlighted the compound's promising biological activities:
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Neuroprotection | Cell viability assays | 0.5 | |
| Antitumor activity | MTT assay on cancer cell lines | 0.64 | |
| Enzyme inhibition | DHODH inhibition | 0.06 |
Case Studies
- Neuroprotective Effects : In a study investigating neuroprotective agents, (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride demonstrated significant protective effects against oxidative stress-induced cell death in neuronal cell lines. The IC50 for protecting against cell death was found to be 0.5 µM, indicating high potency in this context.
- Anticancer Properties : The compound was tested against various cancer cell lines using the MTT assay. Results indicated an IC50 value of 0.64 µM against HCT116 colon cancer cells, suggesting potential as an anticancer agent.
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A critical study reported that the compound acts as a potent inhibitor of DHODH, with an IC50 value of 0.06 µM, showcasing its potential for treating diseases like malaria by targeting this enzyme effectively .
Structure-Activity Relationships (SAR)
The biological activity of (6-Morpholin-4-ylpyridin-2-yl)methanamine;dihydrochloride is influenced by its structural components:
- Morpholine Ring : Enhances solubility and interaction with biological targets.
- Pyridine Moiety : Contributes to receptor binding affinity.
- Amine Group : Essential for enzyme inhibition and interaction with active sites.
Research indicates that modifications on these structural components can significantly alter the compound's potency and selectivity towards various targets .
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for characterizing (6-Morpholin-4-ylpyridin-2-yl)methanamine dihydrochloride, and how should data be interpreted?
- Methodological Answer :
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (exact mass: 262.0388 g/mol) and isotopic patterns. Compare with theoretical values from the molecular formula to validate purity .
- NMR : Assign peaks using - and -NMR, focusing on the morpholine (δ 3.5–4.0 ppm) and pyridine (δ 7.0–8.5 ppm) protons. Cross-validate with DEPT and HSQC for structural confirmation .
- Elemental Analysis : Verify chloride content via titration or ion chromatography to confirm dihydrochloride stoichiometry .
Q. What synthetic routes are reported for this compound, and what are their critical parameters?
- Methodological Answer :
- Route 1 : React 6-chloropyridin-2-ylmethanamine with morpholine under reflux in anhydrous THF, followed by HCl salt formation. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/methanol 9:1). Typical yields: 65–75% .
- Route 2 : Use Buchwald-Hartwig amination to couple morpholine with a halogenated pyridine precursor. Optimize palladium catalysts (e.g., Pd(OAc)/XPhos) and base (KPO) for regioselectivity .
Q. How should researchers handle hygroscopicity and stability issues during storage?
- Methodological Answer :
- Store in airtight containers under nitrogen at −20°C. Use desiccants (silica gel) to minimize moisture uptake. For assays, prepare fresh solutions in anhydrous DMSO and confirm stability via HPLC (retention time: ~5.2 min, C18 column) .
Advanced Research Questions
Q. How can crystallographic software resolve discrepancies in structural data for this compound?
- Methodological Answer :
- SHELX Suite : Refine X-ray data with SHELXL for small-molecule resolution. Address twinning or disorder by adjusting HKLF5 parameters. Use ORTEP-3 (WinGX) to visualize thermal ellipsoids and validate bond angles (e.g., morpholine C-N-C: ~111°) .
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring puckering in morpholine (amplitude < 0.5 Å, phase angle ~180° for chair-like conformers) .
Q. What computational strategies predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvation in water/octanol to estimate logP (~1.8) using GROMACS. Analyze hydrogen bonding (e.g., NH···Cl interactions) to explain solubility trends .
- Docking Studies : Use AutoDock Vina to model binding to monoamine oxidase (MAO) targets. Prioritize protonated amine interactions with catalytic residues (e.g., FAD cofactor) .
Q. How can researchers troubleshoot low reproducibility in biological assays involving this compound?
- Methodological Answer :
- Salt Form Impact : Test freebase vs. dihydrochloride forms in dose-response assays (e.g., MAO inhibition). Adjust buffer pH (6.5–7.4) to mitigate aggregation .
- Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., morpholine N-oxide) and validate stability under assay conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
